2-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone
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Overview
Description
2-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that features a unique combination of indole, phenyl, pyrimidine, and piperazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a dihaloalkane.
Attachment of the Pyrimidine Group: The pyrimidine moiety is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the indole-phenyl intermediate with the piperazine-pyrimidine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: It is used in the development of new materials and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors and enzymes. The indole and piperazine moieties are known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The pyrimidine group may contribute to the compound’s ability to inhibit certain enzymes, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)propanoic acid: Another indole derivative with different biological activities.
1-(2-phenyl-1H-indol-3-yl)ethanone: A simpler indole derivative with a phenyl group.
4-(pyrimidin-2-yl)piperazine: A compound with a similar piperazine-pyrimidine structure.
Uniqueness
2-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone is unique due to its combination of indole, phenyl, pyrimidine, and piperazine moieties, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H23N5O |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(2-phenylindol-1-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C24H23N5O/c30-23(27-13-15-28(16-14-27)24-25-11-6-12-26-24)18-29-21-10-5-4-9-20(21)17-22(29)19-7-2-1-3-8-19/h1-12,17H,13-16,18H2 |
InChI Key |
POKPLYGUXDCUKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C4=CC=CC=C4C=C3C5=CC=CC=C5 |
Origin of Product |
United States |
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